molecular formula C14H20 B3040034 1-Methyl-4-(1-methylcyclohexyl)benzene CAS No. 14962-12-0

1-Methyl-4-(1-methylcyclohexyl)benzene

Cat. No.: B3040034
CAS No.: 14962-12-0
M. Wt: 188.31 g/mol
InChI Key: DMTXIQKUROZCRC-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20 It is a derivative of benzene, where one of the hydrogen atoms is replaced by a 1-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(1-methylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and alkyl halides in the presence of Lewis acids or other catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-Methyl-4-(1-methylcyclohexyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylcyclohexyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-defined reaction pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Methyl-4-(1-methylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1-Methylcyclohexylbenzene: Lacks the additional methyl group on the cyclohexyl ring, leading to different chemical and physical properties.

    4-Methyl-1-(1-methylcyclohexyl)benzene: Positional isomer with the methyl group located at a different position on the benzene ring.

    1-Methyl-4-(1-ethylcyclohexyl)benzene: Contains an ethyl group instead of a methyl group on the cyclohexyl ring, resulting in variations in reactivity and applications.

Properties

IUPAC Name

1-methyl-4-(1-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTXIQKUROZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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